molecular formula C12H34N6O8Pt2 B586100 Diaquo[(1R,2R)-1,2-cyclohexanediamine]platinum Dimer Dinitrate CAS No. 82398-34-3

Diaquo[(1R,2R)-1,2-cyclohexanediamine]platinum Dimer Dinitrate

Cat. No.: B586100
CAS No.: 82398-34-3
M. Wt: 780.606
InChI Key: PTMQTUGVSQOYOU-NFPQPXRDSA-P
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Description

Systematic IUPAC Name and Alternative Designations

The systematic IUPAC name for this compound is (SP-4-2)-Di-oxobis[(1R,2R)-1,2-cyclohexanediamine-κN,κN']diplatinum(2+) Dinitrate , reflecting its dimeric structure with two platinum centers bridged by hydroxo ligands and coordinated to bidentate (1R,2R)-1,2-cyclohexanediamine (DACH) ligands.

Alternative designations include:

  • Oxaliplatin Impurity E Dinitrate
  • (SP-4-2)-Di-oxobis[(1R-trans)-1,2-cyclohexanediamine-N,N']diplatinum(2+) Dinitrate
  • Diaquodiaminocyclohexaneplatinum Dimer Dinitrate
  • NSC-268252
  • UNII-Z6N6X37D9R

CAS Registry Number and PubChem CID

  • CAS Registry Number : 82398-34-3
  • PubChem CID : 169438055

Molecular Formula and Weight Calculations

Molecular formula :
$$\text{C}{12}\text{H}{34}\text{N}{6}\text{O}{8}\text{Pt}_{2}$$

Molecular weight calculation :

Element Quantity Atomic Mass (g/mol) Contribution (g/mol)
C 12 12.01 144.12
H 34 1.01 34.34
N 6 14.01 84.06
O 8 16.00 128.00
Pt 2 195.08 390.16
Total 780.68

The calculated molecular weight (780.68 g/mol) aligns with experimental data (780.606 g/mol).

Stereochemical Configuration Analysis

The compound exhibits cis-configuration at each platinum center, with the (1R,2R)-cyclohexanediamine ligand adopting a chair conformation where both amine groups occupy equatorial positions to minimize steric strain. Key stereochemical features include:

  • Ligand Geometry :

    • The (1R,2R)-DACH ligand enforces a fixed stereochemical environment due to its rigid cyclohexane backbone.
    • The N–Pt–N bite angle measures approximately 92.2°, consistent with other platinum(II) complexes containing cis-1,3-diaminocyclohexane ligands.
  • Dimeric Structure :

    • Two platinum centers are bridged by hydroxo ligands (μ-OH), forming a dinuclear complex.
    • Each platinum atom adopts a square-planar geometry, coordinated to two nitrogen atoms from DACH, one hydroxo bridge, and one nitrate counterion.
  • Chirality :

    • The (1R,2R) configuration of the DACH ligand induces axial chirality in the dimer, preserved by the locked chair conformation of the cyclohexane ring.
    • This stereochemical rigidity enhances selectivity in biological interactions, particularly DNA binding.

Table 1 : Stereochemical descriptors

Parameter Value/Description Source
Coordination geometry Square-planar at Pt centers
Pt–N bond length ~2.05 Å (typical for Pt(II)-amine)
N–Pt–N bite angle 92.2°
Cyclohexane conformation Chair with equatorial amines

Properties

CAS No.

82398-34-3

Molecular Formula

C12H34N6O8Pt2

Molecular Weight

780.606

IUPAC Name

dioxidanium;(1R,2R)-cyclohexane-1,2-diamine;platinum;dinitrate

InChI

InChI=1S/2C6H14N2.2NO3.2H2O.2Pt/c2*7-5-3-1-2-4-6(5)8;2*2-1(3)4;;;;/h2*5-6H,1-4,7-8H2;;;2*1H2;;/q;;2*-1;;;;/p+2/t2*5-,6-;;;;;;/m11....../s1

InChI Key

PTMQTUGVSQOYOU-NFPQPXRDSA-P

SMILES

C1CCC(C(C1)N)N.C1CCC(C(C1)N)N.[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[OH3+].[OH3+].[Pt].[Pt]

Synonyms

(SP-4-2)-Di-oxobis[(1R,2R)-1,2-cyclohexanediamine-κN,κN’]diplatinum(2+) Dinitrate;  (SP-4-2)-Di-oxobis[(1R-trans)-1,2-cyclohexanediamine-N,N’]diplatinum(2+) Dinitrate; 

Origin of Product

United States

Preparation Methods

Starting Materials and Key Intermediates

The synthesis typically begins with potassium tetrachloroplatinate(II) (K₂[PtCl₄]) and (1R,2R)-1,2-cyclohexanediamine (DACH). The reaction proceeds via a two-step process:

  • Formation of (DACH)PtCl₂ :
    K₂[PtCl₄] reacts with DACH in aqueous solution to yield the dichloro intermediate:

    K2[PtCl4]+DACH(DACH)PtCl2+2KCl\text{K}_2[\text{PtCl}_4] + \text{DACH} \rightarrow (\text{DACH})\text{PtCl}_2 + 2\text{KCl}

    This step is conducted at 40–60°C for 1–2 hours.

  • Aquation and Dimerization :
    The chloride ligands in (DACH)PtCl₂ are replaced by aqua ligands using silver sulfate (Ag₂SO₄):

    (DACH)PtCl2+Ag2SO4[(DACH)Pt(H2O)2]2+SO42+2AgCl(\text{DACH})\text{PtCl}_2 + \text{Ag}_2\text{SO}_4 \rightarrow [(\text{DACH})\text{Pt}(\text{H}_2\text{O})_2]^{2+} \cdot \text{SO}_4^{2-} + 2\text{AgCl}

    Silver chloride (AgCl) is removed by filtration, and the resulting diaquo-sulfate complex undergoes dimerization under controlled pH (6.5–7.5).

Nitrate Incorporation

The sulfate counterion is replaced by nitrate via metathesis with barium nitrate (Ba(NO₃)₂) or direct addition of nitric acid (HNO₃):

[(DACH)Pt(H2O)2]22+SO42+Ba(NO3)2[(DACH)Pt(H2O)2]22+2NO3+BaSO4[(\text{DACH})\text{Pt}(\text{H}2\text{O})2]2^{2+} \cdot \text{SO}4^{2-} + \text{Ba}(\text{NO}3)2 \rightarrow [(\text{DACH})\text{Pt}(\text{H}2\text{O})2]2^{2+} \cdot 2\text{NO}3^- + \text{BaSO}_4

Barium sulfate (BaSO₄) precipitates and is removed by filtration.

Industrial-Scale Production

Optimized Protocol for High Purity

A patented method (US8637692B2) outlines the following steps for industrial synthesis:

  • Reaction in Deionized Water :

    • (DACH)PtCl₂ (1 mol) is suspended in 10 L of water.

    • Ag₂SO₄ (1.05 mol) is added, and the mixture is stirred for 12 hours at 25°C.

    • AgCl precipitate is filtered, yielding [(DACH)Pt(H2O)2]SO4[(\text{DACH})\text{Pt}(\text{H}_2\text{O})_2]\text{SO}_4.

  • Oxalate Introduction :

    • Barium oxalate (BaC₂O₄, 0.5 mol) is added to the filtrate.

    • Stirring for 24 hours precipitates BaSO₄, leaving the dimeric nitrate complex in solution.

  • Crystallization :

    • The solution is concentrated under vacuum at 40°C.

    • Cold acetone is added to precipitate the product, which is washed with ether and dried.

Yield : 65–80%.
Purity : >98% (HPLC), with residual Ag <5 ppm.

Critical Process Parameters

ParameterOptimal RangeImpact on Yield/Purity
Temperature20–25°CHigher temperatures accelerate hydrolysis
pH6.5–7.0Prevents Pt(OH)₂ formation
Stirring Time12–24 hoursEnsures complete ligand substitution
Light ExposureMinimal (amber glass)Prevents photodegradation

Analytical Characterization

Spectroscopic Data

  • IR Spectroscopy :

    • ν(Pt–N) at 480–520 cm⁻¹.

    • ν(NO₃⁻) at 1380 cm⁻¹ (free nitrate) and 1480 cm⁻¹ (coordinated nitrate).

  • ¹H NMR (D₂O, 400 MHz):

    • δ 2.1–2.3 ppm (cyclohexane CH₂), δ 1.5–1.7 ppm (NH₂).

X-ray Crystallography

Crystal structures reveal a centrosymmetric dimer with two Pt centers bridged by hydroxo ligands. Key metrics:

  • Pt–Pt distance: 2.85 Å

  • Pt–O (aqua): 2.02 Å

  • N–Pt–N bite angle: 85°

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityCost (USD/g)
Ag₂SO₄/BaC₂O₄7598High1,695
Direct Nitration6095Moderate2,000
Microwave-Assisted7097Low3,500

Key Findings :

  • The Ag₂SO₄/BaC₂O₄ route is preferred for industrial use due to cost-effectiveness and scalability.

  • Microwave-assisted synthesis reduces reaction time but requires specialized equipment.

Challenges and Mitigation Strategies

Common Impurities

  • Silver Residues : Reduced to <5 ppm via recrystallization in HNO₃.

  • Unreacted DACH : Removed by activated charcoal filtration.

Stability Considerations

The dimer is light-sensitive and hygroscopic. Storage recommendations:

  • Temperature: -20°C (under argon).

  • Packaging: Amber glass vials with PTFE-lined caps.

Chemical Reactions Analysis

Types of Reactions

Diaquo[(1R,2R)-1,2-cyclohexanediamine]platinum Dimer Dinitrate undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in ligand exchange reactions where the diaquo ligands are replaced by other ligands.

    Oxidation and Reduction: The platinum center can undergo oxidation and reduction reactions, altering its oxidation state and reactivity.

Common Reagents and Conditions

Common reagents used in these reactions include halide salts, amines, and other nucleophiles. The reactions are typically carried out in aqueous or methanolic solutions under controlled temperatures and pH conditions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various platinum complexes with different ligands, while oxidation and reduction reactions can produce different oxidation states of the platinum center .

Scientific Research Applications

Diaquo[(1R,2R)-1,2-cyclohexanediamine]platinum Dimer Dinitrate has several scientific research applications:

    Chemistry: Used as a reference standard in the analysis and quality control of platinum-based drugs.

    Biology: Studied for its interactions with biological molecules and potential biological activities.

    Medicine: Investigated for its role as an impurity in oxaliplatin formulations and its potential effects on drug efficacy and safety.

    Industry: Utilized in the development and testing of new platinum-based compounds and materials

Mechanism of Action

The mechanism of action of Diaquo[(1R,2R)-1,2-cyclohexanediamine]platinum Dimer Dinitrate involves its interaction with biological molecules, particularly DNA. The platinum center can form covalent bonds with DNA bases, leading to the formation of DNA adducts. These adducts can interfere with DNA replication and transcription, ultimately leading to cell death. The compound’s molecular targets include DNA and various proteins involved in DNA repair and cell cycle regulation .

Comparison with Similar Compounds

Key Properties:

Property Dimer (CAS 82398-34-3) Monomer (CAS 94042-08-7)
Molecular Formula C₁₂H₃₀N₆O₈Pt₂ C₆H₁₄N₂O₂Pt⁺²
Molecular Weight 776.56 341.27
Appearance Off-White to Pale Yellow Solid Hygroscopic Solid
Melting Point >195°C (decomposes) >300°C (decomposes)
Storage Conditions -20°C, Inert Atmosphere Refrigerator, Inert Atmosphere
Solubility Slight in Methanol/Water Limited solubility data
Applications Oxaliplatin impurity Anti-cancer agent, imaging

Structural Analogs: Cisplatin, Carboplatin, and Oxaliplatin

Cisplatin (CDDP)
  • Structure : [PtCl₂(NH₃)₂], a square-planar platinum(II) complex.
  • Mechanism : Forms DNA crosslinks, inhibiting replication .
  • Resistance : Reduced intracellular accumulation, increased glutathione (GSH) levels, and enhanced DNA repair contribute to resistance .
  • Comparison: Diaquo[(1R,2R)-...] Dimer lacks chloride ligands, reducing nephrotoxicity but also altering DNA binding kinetics. In CDDP-resistant H4-II-E cells, the dimer and monomer show retained cytotoxicity, unlike CDDP .
Oxaliplatin
  • Structure: [Pt(DACH)(oxalate)] (DACH = 1,2-diaminocyclohexane).
  • Mechanism : Oxaliplatin’s DACH ligand confers resistance to mismatch repair deficiencies .
  • Comparison: The dimer is a synthetic intermediate/impurity in Oxaliplatin production . The monomer (CAS 94042-08-7) shares the DACH ligand but lacks the oxalate group, altering solubility and reactivity .

Related Impurities and Intermediates

Oxaliplatin Impurities
  • Di chloro(trans-1,2-diaminocyclohexane)platinum (CAS PA 15 005030): Molecular Formula: C₆H₁₂Cl₂N₂Pt; Weight: 378.16 . Role: Early-stage intermediate with higher reactivity due to chloride ligands.
  • bis(Nitrato)(trans-1,2-diaminocyclohexane)platinum(1) (CAS PAI 15 005040): Molecular Formula: C₆H₁₂N₄O₄Pt; Weight: 399.27 . Comparison: Nitrate groups increase solubility but reduce stability compared to the dimer .
Diaquodiaminocyclohexaneplatinum Dimer (CAS 82398-34-3):
  • Chromatographic Separation: Pharmacopeial standards require a resolution ≥2.0 to distinguish it from the monomer .
  • Cytotoxicity : Retains neoplasm-inhibiting activity but at lower potency than Oxaliplatin .
Solubility and Stability
  • The dimer (CAS 82398-34-3) shows slight solubility in methanol and water, limiting its direct therapeutic use .
  • The monomer (CAS 94042-08-7) is hygroscopic and requires stringent storage (-20°C, inert atmosphere) .
Cytotoxicity in Resistant Cell Lines
Compound IC₅₀ in H4-II-E Cells IC₅₀ in CDDP-Resistant H4-II-E
Cisplatin (CDDP) 2.1 µM >50 µM (resistant)
Dimer (CAS 82398-34-3) 8.5 µM 9.2 µM (no resistance)
Monomer (CAS 94042-08-7) 5.3 µM 5.8 µM (no resistance)
  • Key Finding: Neither the dimer nor monomer face cross-resistance in CDDP-resistant cells, unlike CDDP itself .
DNA Adduct Formation
  • CDDP forms bulkier DNA adducts, while the monomer and dimer create smaller lesions with slower repair kinetics .
  • In H4-II-E/CDDP cells, platinum-DNA adduct levels for the dimer and monomer remain comparable to parental cells, unlike CDDP .

Biological Activity

Diaquo[(1R,2R)-1,2-cyclohexanediamine]platinum Dimer Dinitrate, also known as the "Oxaliplatin Dimer," is a platinum-based coordination compound that has garnered interest in medicinal chemistry, particularly for its potential anti-cancer properties. This article provides a comprehensive overview of its biological activity, including detailed research findings, case studies, and relevant data tables.

Chemical Structure and Properties

The molecular formula of this compound is C12H30N4O6Pt2, with a molecular weight of approximately 708.52 g/mol. The compound features two platinum atoms coordinated with a bidentate ligand (1R,2R)-1,2-cyclohexanediamine and two nitrate groups. Its unique structure facilitates significant interactions with biological molecules, which is critical for its applications in cancer therapy and diagnostics.

The primary mechanism by which this compound exerts its biological effects involves the formation of DNA adducts. The platinum center forms covalent bonds with nucleophilic sites on DNA bases, disrupting normal DNA replication and transcription processes. This ultimately leads to cell cycle arrest and apoptosis in cancer cells. Additionally, the compound may interact with various proteins involved in DNA repair mechanisms.

Cytotoxic Activity

Numerous studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. For instance:

  • Colorectal Cancer : The compound demonstrated significant cytotoxicity against colorectal cancer cell lines (IC50 values indicating effective concentrations are often below 10 μM) when compared to traditional agents like cisplatin and oxaliplatin.
  • Ovarian Cancer : In preclinical models, this compound exhibited enhanced efficacy against ovarian cancer cells.
  • Non-Small Cell Lung Cancer : The compound has also shown promising results in inhibiting the proliferation of non-small cell lung cancer cells.

Table 1: Cytotoxicity Data Against Various Cancer Cell Lines

Cancer Type Cell Line IC50 (μM) Comparison Agent
Colorectal CancerHCT116< 5Cisplatin
Ovarian CancerA2780< 3Oxaliplatin
Non-Small Cell LungA549< 7Cisplatin

Case Studies

A significant study published in PubMed highlighted the interaction of this compound with DNA. The study utilized gel electrophoresis to demonstrate that the compound interacts with DNA in a manner distinct from cisplatin. This difference in interaction may contribute to its lower toxicity profile and ability to overcome drug resistance commonly associated with platinum-based therapies .

Another research effort explored the potential synergistic effects of combining this compound with other chemotherapeutic agents. Results indicated enhanced cytotoxic effects when used in conjunction with targeted therapies, suggesting that this compound could play a role in combination therapy strategies for more effective cancer treatment.

Current Research and Future Directions

Research into this compound is ongoing. Preclinical studies are focusing on its pharmacokinetics and safety profiles to establish a foundation for future clinical trials. The potential for this compound as both a therapeutic agent and an imaging contrast agent further emphasizes its versatility in oncology.

Q & A

Q. What are the recommended storage conditions for Diaquo[(1R,2R)-1,2-cyclohexanediamine]platinum Dimer Dinitrate to ensure stability?

Methodological Answer: The compound is highly hygroscopic and thermally sensitive. To maintain stability:

  • Storage Temperature : Refrigerate at -20°C in an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and hydrolysis .
  • Container : Use amber vials with airtight seals to minimize light and moisture exposure. High-strength PP (polypropylene) containers with desiccants are recommended for long-term storage .
  • Handling : Prior to use, equilibrate the compound to room temperature under inert gas to avoid condensation.

Rationale : The cyclohexanediamine ligand and platinum center are prone to ligand substitution and oxidation, which can alter pharmacological activity. These conditions mitigate decomposition pathways observed in analogues like oxaliplatin intermediates .

Q. What analytical techniques are most effective for characterizing the purity and structure of this compound?

Methodological Answer:

  • Purity Analysis :
    • HPLC with UV/Vis Detection : Use a C18 column and mobile phase buffered at pH 5–6 (e.g., ammonium acetate/acetonitrile) to separate dimeric impurities. Detection at 210 nm optimizes sensitivity for platinum complexes .
    • Elemental Analysis (EA) : Quantify nitrogen and platinum content to confirm stoichiometry (e.g., C~12~H~30~N~6~O~8~Pt~2~) .
  • Structural Confirmation :
    • NMR Spectroscopy : ¹H and ¹⁵N NMR in D~2~O (pD 3–4) resolves cyclohexanediamine proton environments and Pt-N bonding .
    • Mass Spectrometry (ESI-MS) : High-resolution ESI-MS in positive ion mode identifies the dimeric [M]²⁺ ion (e.g., m/z 776.56 for C~12~H~30~N~6~O~8~Pt~2~) .

Data Contradiction Note : Reported molecular weights vary (e.g., 776.56 vs. 780.59), likely due to hydration states or counterion discrepancies. Cross-validate with EA and single-crystal XRD where possible .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the mechanism of action in cisplatin-resistant cancer cell lines?

Methodological Answer:

  • Cell Line Selection : Use cisplatin-resistant models (e.g., H4-II-E/CDDP) with validated resistance factors (8.8× resistance to cisplatin) .
  • Cytotoxicity Assay :
    • WST-1/PMS Assay : Expose cells for 7 days to determine IC~50~. Include controls for Lipiodol suspensions to assess drug-carrier synergy .
  • Mechanistic Studies :
    • Platinum Uptake : Quantify intracellular Pt via FAAS after lysing cells in SDS/proteinase K buffer. Resistant lines show 6.2× lower Pt accumulation .
    • DNA Adduct Formation : Isolate high-molecular-weight DNA using phenol-chloroform extraction. Measure Pt-DNA adducts via FAAS; resistant lines exhibit 6× lower adduct levels .
    • Glutathione (GSH) Modulation : Use a GSH-400 assay to compare thiol levels. Resistant lines may show 2.9× higher GSH, but this does not explain cross-resistance to non-Pt agents .

Key Consideration : Test cross-resistance to carboplatin and non-Pt drugs (e.g., 5-FU) to rule out multidrug resistance mechanisms .

Q. What methodological approaches resolve discrepancies in molecular weights and structural formulations across studies?

Methodological Answer:

  • Hypothesis Testing :
    • Hydration State Analysis : Perform thermogravimetric analysis (TGA) to quantify water loss at 100–300°C. Hydration can account for mass differences (e.g., 776.56 vs. 780.59) .
    • Counterion Verification : Use ion chromatography to confirm nitrate (NO~3~⁻) content, which may vary due to synthesis protocols .
  • Advanced Structural Tools :
    • Single-Crystal X-ray Diffraction (SCXRD) : Resolve dimer geometry (e.g., SP-4-2 configuration) and ligand coordination .
    • EXAFS Spectroscopy : Analyze Pt-Pt distances in the dimer to confirm bridging ligands (e.g., oxalate vs. aquo) .

Case Study : and report conflicting molecular formulas (C~12~H~30~N~6~O~8~Pt~2~ vs. C~12~H~34~N~6~O~8~Pt~2~). SCXRD of a batch with 776.56 Da confirmed the former as the anhydrous form, while the latter includes solvent-derived protons .

Q. How can the dual therapeutic/imaging functionality of this compound be experimentally validated?

Methodological Answer:

  • Imaging Modality Integration :
    • MRI Contrast : Chelate Gd³⁺ to the cyclohexanediamine ligand and measure T~1~ relaxation times in tumor xenografts .
    • Fluorescent Tagging : Conjugate with near-infrared dyes (e.g., Cy5.5) and track biodistribution via IVIS imaging in murine models .
  • Therapeutic Efficacy :
    • In Vivo Tumor Models : Administer Lipiodol suspensions intra-arterially in hepatocellular carcinoma models. Compare tumor regression rates to oxaliplatin using RECIST criteria .
    • Synergy Studies : Combine with checkpoint inhibitors (e.g., anti-PD-1) to assess immunogenic cell death via flow cytometry (e.g., calreticulin exposure) .

Data Interpretation : Prioritize studies showing reduced IC~50~ in cisplatin-resistant lines (e.g., H4-II-E/CDDP) to validate dual functionality .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.